(Pentan-3-yl)(pyridin-2-ylmethyl)amine

Drug Design Physicochemical Profiling ADME Prediction

The compound (Pentan-3-yl)(pyridin-2-ylmethyl)amine (CAS 1019564-57-8) is a secondary amine bearing a branched pentan-3-yl group and a pyridin-2-ylmethyl substituent. It belongs to the class of N-alkyl-2-pyridylmethylamines, which are recognized as privileged scaffolds in drug discovery due to their dual capacity for metal coordination and hydrogen bonding.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B13244983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pentan-3-yl)(pyridin-2-ylmethyl)amine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCC(CC)NCC1=CC=CC=N1
InChIInChI=1S/C11H18N2/c1-3-10(4-2)13-9-11-7-5-6-8-12-11/h5-8,10,13H,3-4,9H2,1-2H3
InChIKeyNUZORYWQQIVXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (Pentan-3-yl)(pyridin-2-ylmethyl)amine is a Crucial Procurement Decision for Specialty Amine Research


The compound (Pentan-3-yl)(pyridin-2-ylmethyl)amine (CAS 1019564-57-8) is a secondary amine bearing a branched pentan-3-yl group and a pyridin-2-ylmethyl substituent [1]. It belongs to the class of N-alkyl-2-pyridylmethylamines, which are recognized as privileged scaffolds in drug discovery due to their dual capacity for metal coordination and hydrogen bonding. The branched pentan-3-yl group distinguishes this compound from linear and less sterically hindered analogs, potentially modulating basicity, lipophilicity, and metabolic susceptibility . As a research chemical, (Pentan-3-yl)(pyridin-2-ylmethyl)amine is employed in early-stage medicinal chemistry and coordination chemistry for the construction of focused libraries and the synthesis of novel ligands, where subtle structural variations can critically impact biological or catalytic outcomes.

Privileged N-alkyl-2-pyridylmethylamine scaffold for drug discovery
Branched pentan-3-yl group modulates basicity and lipophilicity
Dual metal-coordination and hydrogen-bonding capacity

Why Generic Substitution of (Pentan-3-yl)(pyridin-2-ylmethyl)amine is Scientifically Unsound


Substituting (Pentan-3-yl)(pyridin-2-ylmethyl)amine with its close constitutional isomers or linear-chain analogs without rigorous validation is not scientifically justifiable. Even among compounds sharing the identical molecular formula (C₁₁H₁₈N₂, MW 178.27), variations in branching pattern and pyridine ring substitution position profoundly alter physicochemical properties such as logP, pKa, and topological polar surface area (TPSA) [1]. These properties directly influence passive membrane permeability, target binding kinetics, and metabolic stability. For instance, the pentan-3-yl branch point introduces a degree of steric hindrance around the secondary amine that is absent in the linear N-(pyridin-2-ylmethyl)pentan-1-amine, potentially reducing susceptibility to N-dealkylation by cytochrome P450 enzymes and altering basicity relative to the linear analog [2]. Furthermore, the pyridin-2-ylmethyl regioisomer offers distinct metal-chelating geometry compared to the pyridin-3-ylmethyl variant, impacting coordination chemistry outcomes [3]. Consequently, generic interchange of in-class compounds risks unpredictable experimental and biological results.

Linear alkyl analogs
May alter logP and amine basicity, shifting permeability and target engagement profiles.
Unbranched chain variants
Absence of α-branching may increase N-dealkylation susceptibility, affecting metabolic stability.
3-Pyridylmethyl isomer
Different pyridine nitrogen basicity and coordination geometry, impacting metal-chelate stability.

Quantitative Evidence for (Pentan-3-yl)(pyridin-2-ylmethyl)amine Differentiation Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA) Divergence from Linear and Alternative Branched Analogs

The computed partition coefficient (XLogP3-AA) of (Pentan-3-yl)(pyridin-2-ylmethyl)amine is 1.9, as reported by PubChem [1]. This value is lower than the predicted XLogP3-AA of its linear-chain constitutional isomer N-(pyridin-2-ylmethyl)pentan-1-amine, which is estimated at approximately 2.3 based on the additive contribution of the linear pentyl group versus the compact branched pentan-3-yl group [2]. The reduced lipophilicity of the branched variant may confer higher aqueous solubility and lower non-specific protein binding, critical parameters in fragment-based drug discovery.

Computed Lipophilicity
Class-level inference
XLogP3-AA 1.9 (Δ ≈ −0.4 vs linear analog)
Lower lipophilicity may support aqueous solubility and reduce non-specific binding.
PubChem computed data; experimental logP not available.
Drug Design Physicochemical Profiling ADME Prediction

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound exhibits a TPSA of 38.9 Ų [1]. This value is identical (within computational precision) to other N-alkyl-2-pyridylmethylamine isomers that share the same heavy atom connectivity, such as N-(pyridin-2-ylmethyl)pentan-1-amine and 2-methyl-N-(pyridin-2-ylmethyl)butan-2-amine. However, it is notably lower than the TPSA of bis(pyridin-2-ylmethyl)amine (TPSA ≈ 45 Ų, estimated), a common tridentate ligand scaffold [2]. The lower TPSA of the mono-pyridyl compound (Pentan-3-yl)(pyridin-2-ylmethyl)amine places it within the favorable range for passive CNS penetration (typically TPSA < 60-70 Ų), while the reduced hydrogen bond acceptor count (2 vs. 3 for the bis-analog) also favors membrane transit.

Topological Polar Surface Area
Class-level inference
TPSA 38.9 Ų (Δ ≈ −6 Ų vs bis-pyridyl analog)
Lower TPSA may favor passive BBB penetration in CNS programs.
Computed property; reference TPSA threshold <70 Ų for CNS drugs.
CNS Drug Discovery Property-Based Design Blood-Brain Barrier

Steric Environment of the Secondary Amine Differentiates Metabolic Stability from Linear Analogs

The pentan-3-yl group creates a sterically hindered environment around the secondary amine nitrogen, with the branching point directly adjacent (alpha) to the amine. This structural feature is predicted to reduce the intrinsic clearance via N-dealkylation mediated by cytochrome P450 enzymes compared to linear alkylamines, where the amine is more sterically accessible [1]. Quantitative structure-metabolism relationship (QSMR) models for secondary alkylamines indicate that α-branching can decrease N-dealkylation rates by 2- to 5-fold relative to linear counterparts [2]. While direct microsomal stability data for (Pentan-3-yl)(pyridin-2-ylmethyl)amine are not published, the class-level trend is well-established.

Predicted Metabolic Stability
Class-level inference
2- to 5-fold reduction in N-dealkylation rate vs linear analog
Intermediate metabolic stability may offer tunable half-life in lead optimization.
QSMR class-level trend; specific microsomal data not published.
Metabolic Stability Drug Metabolism N-Dealkylation

Comparison of Pyridine Nitrogen Basicity Between 2-Pyridylmethyl and 3-Pyridylmethyl Isomers

The pyridine nitrogen in 2-pyridylmethylamines exhibits higher basicity (pKa~5.5-6.0 for the conjugate acid of the pyridine) compared to 3-pyridylmethylamine isomers (pKa~5.2-5.5) due to the electron-donating effect of the methylene linker at the ortho position [1]. This difference in basicity directly impacts the stability of metal complexes; for example, 2-pyridylmethylamine ligands form more stable chelates with late transition metals (e.g., Cu²⁺, Zn²⁺) than their 3-isomer counterparts [2]. The target compound, with its 2-pyridylmethyl group, is therefore preferred for applications requiring robust metal coordination, such as metallodrug development or catalytic system design.

Pyridine Nitrogen Basicity
Cross-study comparable
ΔpKa ≈ +0.3 to +0.5 (2-isomer more basic)
Higher basicity may enhance metal-chelate stability and alter coordination geometry.
Class-level estimates; specific pKa measurement not published.
Coordination Chemistry Ligand Design Metal Chelation

When to Procure (Pentan-3-yl)(pyridin-2-ylmethyl)amine: Definitive Application Scenarios


Fragment-Based Lead Generation for CNS Targets Requiring Balanced Lipophilicity

The computed XLogP3-AA of 1.9 and TPSA of 38.9 Ų [1] position (Pentan-3-yl)(pyridin-2-ylmethyl)amine as an attractive fragment for CNS drug discovery campaigns. Its lipophilicity is sufficiently low to avoid promiscuous binding and phospholipidosis, yet high enough to support passive BBB penetration. Procurement of this specific branched isomer rather than the linear N-(pyridin-2-ylmethyl)pentan-1-amine (predicted XLogP ~2.3) is recommended when the project requires a fragment with superior solubility and reduced non-specific protein binding.

Synthesis of Metabolically Stable Secondary Amine Pharmacophores

Researchers designing enzyme inhibitors or receptor modulators where the secondary amine is a key pharmacophore should select the pentan-3-yl variant over the linear analog. The α-branching adjacent to the amine is anticipated to confer a 2- to 5-fold reduction in N-dealkylation clearance [2], prolonging half-life without resorting to excessive steric shielding that could compromise potency. This compound is thus ideal for lead optimization stages where fine-tuning metabolic stability is critical.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The 2-pyridylmethyl regioisomer of this compound offers superior metal-chelating ability compared to the 3-pyridylmethyl isomer (CAS 70065-79-1), due to the higher basicity of the pyridine nitrogen (ΔpKa ≈ +0.3 to +0.5) [3]. This makes (Pentan-3-yl)(pyridin-2-ylmethyl)amine the preferred choice for synthesizing Cu²⁺ or Zn²⁺ complexes, fluorescent probes, or MOF building blocks where chelate stability is paramount.

Focused Library Synthesis for Serotonin Receptor (5-HT1A) Agonist Discovery

The 2-pyridinylmethylamine scaffold is a validated pharmacophore for 5-HT1A receptor agonism [4]. (Pentan-3-yl)(pyridin-2-ylmethyl)amine, by virtue of its branched alkyl appendage, provides a useful diversification point for generating focused compound libraries that probe the steric tolerance of the 5-HT1A receptor binding pocket. Researchers building upon the established SAR of 6-substituted-2-pyridinylmethylamine derivatives should procure this amine to explore the effects of α-branched alkyl groups on receptor affinity and selectivity.

Application
Selection Property
Validation Focus
CNS fragment-based lead generation
Balanced lipophilicity for permeability and solubility
Passive BBB penetration and non-specific binding assessment
Metabolically stable pharmacophore synthesis
α-Branched amine for modulated N-dealkylation
Microsomal stability and clearance profiling
Coordination chemistry ligand design
2-Pyridylmethyl regioisomer for robust metal chelation
Chelate stability constants and coordination geometry
5-HT1A agonist focused library synthesis
2-Pyridinylmethylamine scaffold with branched alkyl diversification
Receptor affinity and selectivity screening
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